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Compound of Interest

Compound Name: (S)-3-Bromo-1-methyl-pyrrolidine

Cat. No.: B7931392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

synthetic precursor, (S)-3-Bromo-1-methyl-pyrrolidine. Due to the limited availability of public

experimental spectra for this specific enantiomer, this document focuses on predicted

spectroscopic data and established analytical methodologies. It serves as a valuable resource

for researchers utilizing this compound in drug discovery and development, offering insights

into its structural confirmation and purity assessment.

Chemical Structure and Properties
(S)-3-Bromo-1-methyl-pyrrolidine is a substituted pyrrolidine with a stereocenter at the C3

position. The bromine atom's presence makes it a versatile intermediate for introducing various

functional groups via nucleophilic substitution.[1]

Property Value

Molecular Formula C₅H₁₀BrN

Molecular Weight 164.04 g/mol [1][2][3]

CAS Number 10603-45-9 (for racemate)[2]

Appearance Reported as a liquid[3][4]
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Predicted Spectroscopic Data
While experimental spectra are not readily available in public databases, predicted data

provides a foundational understanding for the spectroscopic characterization of (S)-3-Bromo-1-
methyl-pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[1]

The predicted ¹H and ¹³C NMR chemical shifts for 3-Bromo-1-methyl-pyrrolidine are presented

below. These values are estimations and may vary depending on the solvent and experimental

conditions.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-1-methyl-pyrrolidine[1]

¹H NMR ¹³C NMR

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Carbon Assignment

N-CH₃ 2.3 - 2.5 Singlet (s) N-CH₃

H2, H5 (CH₂) 2.5 - 3.2 Multiplet (m) C2, C5

H4 (CH₂) 2.0 - 2.8 Multiplet (m) C4

H3 (CHBr) 4.0 - 4.5 Multiplet (m) C3

Note: The carbon atom bonded to the electronegative bromine atom (C3) is expected to be

significantly deshielded and appear at a lower field compared to the other ring carbons.[1]

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound.[1] For (S)-3-Bromo-1-methyl-pyrrolidine, the presence of bromine is a key

distinguishing feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio).[1]

Table 2: Predicted ESI-MS Data for 3-Bromo-1-methyl-pyrrolidine[1]
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Ion
Calculated m/z
([M+H]⁺ for ⁷⁹Br)

Calculated m/z
([M+H]⁺ for ⁸¹Br)

Expected Relative
Intensity

[C₅H₁₁BrN]⁺ 164.0075 166.0055 ~1:1

Note: These values represent the protonated molecule. Fragmentation ions would also be

observed in the mass spectrum.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.[5][6] For

(S)-3-Bromo-1-methyl-pyrrolidine, the IR spectrum is expected to exhibit the following key

features:

C-H stretching: Absorptions from the methyl and pyrrolidine ring methylene groups are

expected in the range of 2850–2960 cm⁻¹.[6]

Absence of N-H stretching: As a tertiary amine, there will be no N-H stretching bands, which

are typically found between 3300-3500 cm⁻¹.[1]

C-N stretching: This absorption is expected to be present.

C-Br stretching: This absorption will also be present in the fingerprint region.

Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for small organic

molecules like (S)-3-Bromo-1-methyl-pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.[7] The choice of solvent is critical as it

can influence chemical shifts.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For a

more detailed structural analysis, 2D NMR experiments such as COSY (Correlation
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Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) can be performed.[1]

Data Processing: Process the acquired data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons.[7] Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol, acetonitrile, or water.[8] Further dilution may be

necessary to achieve an optimal concentration for analysis.[8]

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate

ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[9][10]

Acquire the mass spectrum over a suitable mass range. High-resolution mass spectrometry

(HRMS) can be used for accurate mass determination to confirm the elemental composition.

[1]

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain

structural information. For compounds containing bromine, verify the characteristic isotopic

pattern.[1]

Infrared (IR) Spectroscopy
Sample Preparation (for liquids): Place a drop of the neat liquid sample between two salt

plates (e.g., NaCl or KBr) to create a thin film.

Sample Preparation (for solids): Dissolve the solid sample in a volatile solvent, deposit the

solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the solid.

[11]

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum.
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Analysis: Identify the characteristic absorption bands corresponding to the functional groups

present in the molecule by comparing the spectrum to correlation charts.[5][6]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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This guide provides a framework for the spectroscopic characterization of (S)-3-Bromo-1-
methyl-pyrrolidine. While experimental data is currently scarce in the public domain, the

predicted data and established protocols outlined here offer a robust starting point for

researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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